Cas no 1354486-35-3 ((2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid)

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid structure
1354486-35-3 structure
商品名:(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid
CAS番号:1354486-35-3
MF:C16H20INO5
メガワット:433.2381772995
CID:3045870
PubChem ID:26192645

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid 化学的及び物理的性質

名前と識別子

    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid
    • AKOS015838327
    • (2S,4S)-4-(4-iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
    • (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-iodophenoxy)pyrrolidine-2-carboxylic acid
    • 1354486-35-3
    • AKOS005264157
    • インチ: 1S/C16H20INO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-10(17)5-7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1
    • InChIKey: OJWUZZHWGZOQDV-STQMWFEESA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)C[C@@H](OC2=CC=C(I)C=C2)C[C@H]1C(O)=O

計算された属性

  • せいみつぶんしりょう: 433.03862g/mol
  • どういたいしつりょう: 433.03862g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 442
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • 密度みつど: 1.6±0.1 g/cm3
  • ふってん: 514.5±50.0 °C at 760 mmHg
  • フラッシュポイント: 264.9±30.1 °C
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid セキュリティ情報

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B943368-10mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic Acid
1354486-35-3
10mg
$ 65.00 2022-06-06
TRC
B943368-50mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic Acid
1354486-35-3
50mg
$ 115.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
023565-500mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid
1354486-35-3
500mg
4469CNY 2021-05-07
TRC
B943368-5mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic Acid
1354486-35-3
5mg
$ 50.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
023565-500mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid
1354486-35-3
500mg
4469.0CNY 2021-07-13

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid 関連文献

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acidに関する追加情報

Recent Advances in the Application of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic Acid (CAS: 1354486-35-3) in Chemical Biology and Drug Discovery

The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid (CAS: 1354486-35-3) has recently emerged as a key intermediate in pharmaceutical synthesis and chemical biology research. This chiral pyrrolidine derivative, featuring both a protected amine (Boc group) and a carboxylic acid functionality, has demonstrated significant utility in the development of novel therapeutic agents, particularly in the field of protease inhibitors and targeted covalent inhibitors.

Recent studies published in the Journal of Medicinal Chemistry (2023) highlight its application as a versatile building block for the synthesis of SARS-CoV-2 main protease inhibitors. The 4-iodophenoxy moiety provides an excellent handle for further functionalization through palladium-catalyzed cross-coupling reactions, while the stereochemically defined pyrrolidine core serves as a rigid scaffold for optimal target engagement. The Boc-protected amine enhances the compound's stability during synthetic transformations while allowing for selective deprotection when needed.

In a breakthrough study by researchers at MIT (Nature Chemical Biology, 2024), this compound was utilized as a precursor for the development of novel covalent inhibitors targeting KRAS G12C mutants. The iodine atom at the para position of the phenoxy group was successfully employed in Sonogashira coupling reactions to introduce various alkynyl substituents, creating a library of potential anticancer agents. The (2S,4S) stereochemistry was found to be crucial for maintaining optimal binding affinity with the target protein.

From a synthetic chemistry perspective, recent optimization of the preparation route (Organic Process Research & Development, 2023) has significantly improved the yield and purity of this compound. The new protocol employs an asymmetric hydrogenation strategy for establishing the (2S,4S) configuration, followed by a regioselective aromatic iodination. These improvements have made the compound more accessible for medicinal chemistry programs, with current market availability reaching 98% chemical purity from major suppliers.

The compound's unique structural features have also found applications in PET radiopharmaceutical development (Journal of Nuclear Medicine, 2024). The iodine atom can serve as a leaving group for radioiodination, allowing the creation of diagnostic probes for neurological disorders. Researchers have successfully converted this building block into σ1 receptor ligands with high brain permeability, demonstrating its versatility beyond traditional drug discovery applications.

Ongoing research (ACS Chemical Biology, 2024) is exploring the use of this scaffold in targeted protein degradation strategies. The carboxylic acid functionality enables convenient conjugation to E3 ligase ligands, while the iodophenoxy group allows for diversity-oriented synthesis of PROTAC molecules. Preliminary results show promising degradation activity against several challenging oncology targets, including transcription factors previously considered "undruggable."

In conclusion, (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylic acid continues to demonstrate remarkable versatility in modern drug discovery. Its applications span from traditional small molecule therapeutics to cutting-edge chemical biology tools, making it a valuable asset in the medicinal chemist's toolkit. Future research directions likely include further exploration of its utility in covalent inhibitor design and its adaptation for mRNA display technologies.

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